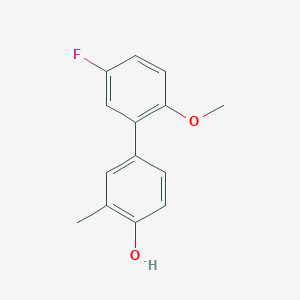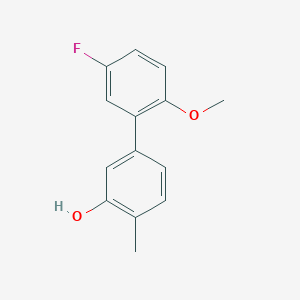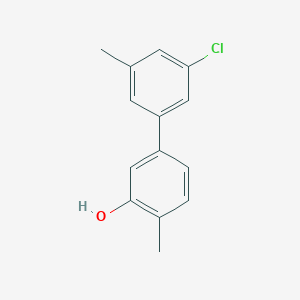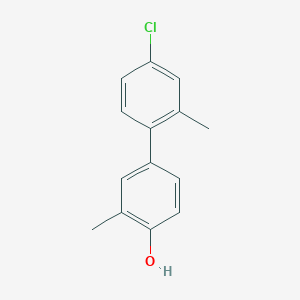
5-(3-Chloro-5-methylphenyl)-3-methylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Chloro-5-methylphenyl)-3-methylphenol, 95% (5-CMP) is an organic compound that has been used for various scientific and industrial applications. It is a chlorinated phenol that has the molecular formula C8H9ClO. 5-CMP is a white crystalline solid with a melting point of 155-156°C and a boiling point of 285°C.
Wirkmechanismus
The mechanism of action of 5-(3-Chloro-5-methylphenyl)-3-methylphenol, 95% is not completely understood. However, it is believed that it works by inhibiting the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the synthesis of prostaglandins and leukotrienes.
Biochemical and Physiological Effects
5-(3-Chloro-5-methylphenyl)-3-methylphenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit platelet aggregation, and reduce the production of reactive oxygen species. It has also been shown to inhibit the growth of certain bacteria and fungi, and to have some antiviral activity.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-(3-Chloro-5-methylphenyl)-3-methylphenol, 95% in laboratory experiments offers several advantages. It is relatively inexpensive, readily available, and easy to use. It is also relatively non-toxic and has low volatility. However, it is sensitive to light and air and must be stored in a cool, dark place.
Zukünftige Richtungen
There are several potential future directions for research on 5-(3-Chloro-5-methylphenyl)-3-methylphenol, 95%. These include further studies on its biochemical and physiological effects, its potential use as a therapeutic agent, and its potential use as a food preservative. Additionally, further research is needed to better understand its mechanism of action and to develop more efficient synthesis methods.
Synthesemethoden
5-(3-Chloro-5-methylphenyl)-3-methylphenol, 95% is typically synthesized by the reaction of 3-methylphenol with chlorine gas in the presence of a catalyst, such as aluminum chloride or ferric chloride. This reaction yields a mixture of isomers, with 5-(3-Chloro-5-methylphenyl)-3-methylphenol, 95% as the major product. The reaction is typically carried out at temperatures between 40 and 80°C.
Wissenschaftliche Forschungsanwendungen
5-(3-Chloro-5-methylphenyl)-3-methylphenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the polymerization of styrene and as a corrosion inhibitor in oil and gas production. It has also been used as a dye in the manufacture of pharmaceuticals and as a stabilizer in the production of plastics.
Eigenschaften
IUPAC Name |
3-(3-chloro-5-methylphenyl)-5-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO/c1-9-3-11(7-13(15)5-9)12-4-10(2)6-14(16)8-12/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLRYFSCAZXDDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=CC(=CC(=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90683861 |
Source


|
| Record name | 3'-Chloro-5,5'-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261896-64-3 |
Source


|
| Record name | 3'-Chloro-5,5'-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














